molecular formula C6H15N5O B555644 D-Arginine amide dihydrochloride CAS No. 203308-91-2

D-Arginine amide dihydrochloride

Cat. No.: B555644
CAS No.: 203308-91-2
M. Wt: 173.22 g/mol
InChI Key: ULEBESPCVWBNIF-SCSAIBSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Arginine amide dihydrochloride can be synthesized through the amidation of arginine. The process typically involves the reaction of arginine with an amine source under acidic conditions to form the amide bond. One common method involves the use of hydrogenation in the presence of a palladium catalyst on activated charcoal in a methanol/hydrochloric acid mixture .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar amidation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

D-Arginine amide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

D-Arginine amide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in protein interactions and cellular processes.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery vehicle and in gene therapy.

    Industry: Utilized in the production of pharmaceuticals and biotechnology products

Mechanism of Action

The mechanism of action of D-Arginine amide dihydrochloride involves its interaction with specific molecular targets. It can modulate protein aggregation and cytotoxicity, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The compound’s guanidinium group plays a crucial role in binding to protein surfaces, preventing misfolding and aggregation .

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine amide dihydrochloride
  • Nα-acyl arginine methyl ester hydrochloride
  • Arginine N-alkyl amide dihydrochloride
  • Arginine O-alkyl ester dihydrochloride

Uniqueness

D-Arginine amide dihydrochloride is unique due to its specific stereochemistry and the presence of the guanidinium group, which enhances its binding affinity to proteins and its effectiveness in preventing protein aggregation. This makes it particularly valuable in research focused on neurodegenerative diseases and protein chemistry .

Biological Activity

D-Arginine amide dihydrochloride (D-Arg amide) is a derivative of the amino acid arginine, known for its various biological activities and potential therapeutic applications. This article explores the biological activity of D-Arg amide, focusing on its mechanisms of action, effects on protein aggregation, and potential therapeutic uses, supported by relevant studies and data.

Overview of this compound

D-Arg amide is characterized by its chemical structure C6H17Cl2N5OC_6H_{17}Cl_2N_5O and is recognized for its role in modulating various biological processes. Its properties are influenced by the presence of the amide group, which enhances its stability and bioactivity compared to L-arginine.

  • Protein Aggregation Modulation :
    • D-Arg amide has been shown to influence protein aggregation, particularly in amyloid-beta and tau proteins associated with Alzheimer's disease. Studies indicate that arginine-rich peptides can inhibit the aggregation of these proteins, potentially reducing cytotoxicity in neurodegenerative conditions .
    • The molecular mechanism involves the interaction of arginine with hydrophobic residues on proteins, which alters their aggregation pathways. For instance, D-Arg amide can prevent the self-association of amyloid-beta monomers by masking their hydrophobic surfaces .
  • Cytotoxicity and Stability :
    • Research demonstrates that D-amino acids, including D-Arg, enhance the stability of peptides against proteolytic degradation. This stability is crucial for developing therapeutic peptides that require prolonged activity in biological systems .
    • In vitro studies have shown that D-Arg amide exhibits mild cytotoxicity but significantly improves the stability of antimicrobial peptides, making them more effective against microbial infections .

Therapeutic Applications

D-Arg amide has been investigated for various therapeutic applications:

  • Cardiovascular Health :
    • A novel pharmaceutical composition containing D-Arg amide has been proposed for treating heart failure by enhancing myocardial contractility. Experimental results indicated an increase in myocardial contractility by approximately 7% to 12% when administered with this compound .
  • Neurodegenerative Diseases :
    • The ability of D-Arg amide to inhibit protein aggregation positions it as a potential candidate for therapeutic intervention in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of amyloid-beta aggregation suggests a protective role against neurotoxicity .

Case Study 1: Amyloid-Beta Aggregation Inhibition

A study assessed the effect of D-Arg amide on amyloid-beta fibril formation. Results indicated that at specific concentrations, D-Arg amide significantly reduced fibril formation compared to controls, demonstrating its potential as a therapeutic agent in Alzheimer's disease management.

Case Study 2: Myocardial Contractility Enhancement

In a controlled experiment involving cardiomyocytes, the administration of D-Arg amide resulted in improved contractility metrics such as sarcomere length and contraction rates. These findings support its application in treating heart failure conditions where myocardial function is compromised .

Table 1: Effects of D-Arg Amide on Protein Aggregation

ProteinEffect on AggregationReference
Amyloid-BetaInhibition
InsulinPrevents Oligomerization
Immunoglobulin G1Suppression at Physiological pH

Table 2: Therapeutic Effects of D-Arg Amide

ConditionObserved EffectReference
Heart FailureIncreased myocardial contractility (7%-12%)
Neurodegenerative DiseasesReduced amyloid-beta aggregation

Properties

CAS No.

203308-91-2

Molecular Formula

C6H15N5O

Molecular Weight

173.22 g/mol

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m1/s1

InChI Key

ULEBESPCVWBNIF-SCSAIBSYSA-N

SMILES

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl

Isomeric SMILES

C(C[C@H](C(=O)N)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Arginine amide dihydrochloride
Reactant of Route 2
Reactant of Route 2
D-Arginine amide dihydrochloride
Reactant of Route 3
D-Arginine amide dihydrochloride
Reactant of Route 4
D-Arginine amide dihydrochloride
Reactant of Route 5
D-Arginine amide dihydrochloride
Reactant of Route 6
D-Arginine amide dihydrochloride

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